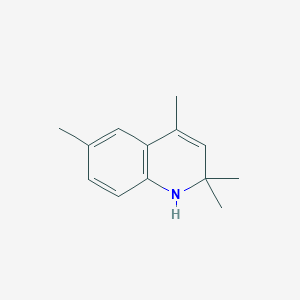

2,2,4,6-Tetramethyl-1,2-dihydroquinoline

Description

Significance and Context within Dihydroquinoline Chemistry

The significance of 2,2,4,6-tetramethyl-1,2-dihydroquinoline is best understood within the broader context of dihydroquinoline chemistry. Dihydroquinoline derivatives are recognized for their wide range of applications in medicine and pharmacy, often serving as key building blocks for the development of novel drugs. zenodo.org The dihydroquinoline framework is a crucial component in a variety of pharmacologically active substances. researchgate.netmdpi.com

For instance, the closely related compound 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ) is a well-established aminic antioxidant commonly used as a stabilizer in the rubber and plastics industries. wikipedia.org Other derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have been investigated for their anti-inflammatory properties and ability to reduce oxidative stress. nih.gov The addition of a methyl group at the 6-position, as in the subject compound, can modulate electronic properties and steric hindrance, potentially influencing its reactivity and efficacy in various applications. The core structure is also a precursor in the synthesis of natural products and alkaloids. Given this context, 2,2,4,6-tetramethyl-1,2-dihydroquinoline holds potential as a valuable intermediate or a functional molecule in its own right, particularly in areas leveraging the antioxidant or reactive properties of the dihydroquinoline nucleus.

Historical Perspective on 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Studies

Specific historical studies focusing exclusively on 2,2,4,6-tetramethyl-1,2-dihydroquinoline are not extensively documented in readily available literature. However, its synthetic origins are rooted in classic organic reactions for quinoline (B57606) synthesis developed in the late 19th century. iipseries.org The most probable synthetic route for this class of compounds is the Doebner-von Miller reaction, first described in 1881. synarchive.comslideshare.net This reaction involves the acid-catalyzed condensation of an aniline (B41778) (in this case, p-toluidine) with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov

The synthesis of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is achieved through the reaction of aniline with acetone (B3395972) or related compounds in the presence of an acid catalyst. wikipedia.orggoogle.com By substituting aniline with p-toluidine (B81030), the synthesis would yield the 6-methyl derivative, 2,2,4,6-tetramethyl-1,2-dihydroquinoline. Over the decades, numerous modifications to these foundational methods have been developed, employing various catalysts and reaction conditions to improve yields and expand the scope to a wide array of substituted anilines and carbonyls. zenodo.orgorganic-chemistry.org

Scope and Research Objectives for 2,2,4,6-Tetramethyl-1,2-dihydroquinoline

While dedicated research programs on 2,2,4,6-tetramethyl-1,2-dihydroquinoline are limited, the objectives for its study can be inferred from the activities surrounding its structural analogues. A primary research objective would be to characterize its potential as an antioxidant. The parent compound, TMQ, is a highly effective antioxidant in rubber technologies, and investigating how the additional methyl group at the 6-position impacts this property is a logical research goal. researchgate.net

Another key area of investigation would be its application as a synthetic intermediate. Dihydroquinolines are versatile precursors for a range of other heterocyclic systems. zenodo.org Research could focus on using 2,2,4,6-tetramethyl-1,2-dihydroquinoline as a building block for more complex molecules with potential applications in pharmaceuticals or materials science. Exploring its biological activity, inspired by the demonstrated anti-inflammatory and neuroprotective effects of other quinoline derivatives, would also constitute a significant research avenue. nih.gov The development of efficient and green synthetic methodologies for its production, perhaps utilizing novel catalysts, remains a persistent objective in modern organic chemistry. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1810-78-2 | matrix-fine-chemicals.combldpharm.com |

| Molecular Formula | C13H17N | matrix-fine-chemicals.combldpharm.com |

| Molecular Weight | 187.28 g/mol | matrix-fine-chemicals.combldpharm.com |

| IUPAC Name | 2,2,4,6-tetramethyl-1,2-dihydroquinoline | matrix-fine-chemicals.com |

| SMILES | CC1=CC=C2NC(C)(C)C=C(C)C2=C1 | matrix-fine-chemicals.com |

| InChIKey | DTMCOYOYXVFCKJ-UHFFFAOYSA-N | matrix-fine-chemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,6-tetramethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMCOYOYXVFCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(C=C2C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303785 | |

| Record name | 2,2,4,6-tetramethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-78-2 | |

| Record name | NSC161577 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,4,6-tetramethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline

Classical and Modified Cyclization Approaches

The foundational methods for quinoline (B57606) and dihydroquinoline synthesis involve acid-catalyzed condensation and cyclization reactions. While these methods are well-established, their application to the synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline often involves specific modifications of the archetypal reactions.

Skraup Reaction and its Variations (Combes, Knorr, Doebner, Friedlander) in Dihydroquinoline Synthesis

The Skraup reaction , traditionally used for quinoline synthesis, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.org In the context of dihydroquinoline synthesis, the reaction proceeds through the formation of an α,β-unsaturated aldehyde (acrolein from glycerol dehydration) which then undergoes a Michael addition with the aniline. pharmaguideline.comquimicaorganica.org Subsequent cyclization and dehydration yield a 1,2-dihydroquinoline (B8789712) intermediate, which is then typically oxidized to the corresponding quinoline. pharmaguideline.comquimicaorganica.org To isolate the dihydroquinoline, the oxidation step must be omitted or controlled.

Variations of the Skraup synthesis are often more directly applicable to substituted dihydroquinolines. The Doebner-von Miller reaction is a significant modification that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. iipseries.orgwikipedia.orgnih.gov This method is particularly relevant for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) derivatives through the reaction of anilines with α,β-unsaturated carbonyl compounds that can be formed in situ from aldehydes or ketones. wikipedia.org

The Combes synthesis employs the condensation of anilines with β-diketones in the presence of an acid catalyst. iipseries.orgwikipedia.org The reaction forms a Schiff base intermediate which then undergoes an acid-catalyzed ring closure to yield a substituted quinoline. wikipedia.org While primarily directed towards quinolines, control of the final dehydration/oxidation step could potentially yield dihydroquinoline intermediates.

The Knorr quinoline synthesis involves the reaction of β-ketoanilides with sulfuric acid to produce 2-hydroxyquinolines. wikipedia.org This method is less direct for the synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline as it starts from a pre-formed anilide and typically yields a quinolone structure.

The Friedländer synthesis offers a more direct route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netjk-sci.com This reaction can be catalyzed by either acids or bases. jk-sci.com While a powerful tool for quinoline synthesis, its utility for 1,2-dihydroquinolines would depend on the specific reactants and conditions to favor the formation and isolation of the dihydro- intermediate before aromatization. researchgate.net

Condensation Reactions of Anilines with Ketones/Aldehydes for 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Precursors

The most direct and industrially significant method for synthesizing 2,2,4,6-tetramethyl-1,2-dihydroquinoline involves the acid-catalyzed condensation of p-toluidine (B81030) with acetone (B3395972). google.com This reaction is a specific application of the broader class of reactions that form the basis of several named syntheses, including aspects of the Doebner-von Miller reaction.

The mechanism proceeds through several key steps:

Aldol (B89426) Condensation of Acetone: In the presence of an acid catalyst, two molecules of acetone undergo an aldol condensation to form diacetone alcohol, which then dehydrates to mesityl oxide (an α,β-unsaturated ketone).

Formation of a Schiff Base/Enamine: p-Toluidine reacts with a molecule of acetone to form an enamine or a Schiff base.

Michael Addition: The enamine of p-toluidine and acetone then undergoes a Michael addition to mesityl oxide.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the aromatic ring, followed by dehydration to form the 1,2-dihydroquinoline ring system.

This one-pot synthesis is highly efficient for producing the target molecule with its specific substitution pattern.

Modernized and Catalytic Synthesis Strategies

Contemporary approaches to the synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline focus on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions through the use of microwave irradiation and advanced catalytic systems.

Microwave-Assisted Synthesis Protocols for Dihydroquinolines

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including dihydroquinolines. rsc.orgasianpubs.org The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net For the synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline and its analogs, microwave-assisted protocols often employ a one-pot reaction of anilines with ketones or α,β-unsaturated carbonyl compounds. researchgate.net These reactions can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net For instance, the reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation provides a convenient and efficient route to dihydroquinolines.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Time | Reference |

| Aniline, Acetone | Scandium triflate, Microwave | 2,2,4-Trimethyl-1,2-dihydroquinoline | 65 | 2-6 h | google.com |

| Substituted Anilines, Acetone | Scandium triflate, Microwave | Substituted 2,2,4-Trimethyl-1,2-dihydroquinolines | 78-98 | 2-6 h | google.com |

| Anilines, Alkyl vinyl ketones | Indium(III) chloride on Silica gel, Microwave, Solvent-free | Dihydroquinolines | - | - | |

| p-Toluidine, Malonic acid | POCl₃, Microwave (600W) | 2,4-dichloro-6-methylquinoline | - | 50 s | asianpubs.org |

Application of Heterogeneous and Homogeneous Catalysts in 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Production

The choice of catalyst is crucial in the synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline, influencing both the reaction rate and the selectivity towards the desired product. Both heterogeneous and homogeneous catalysts have been effectively employed.

Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them highly effective shape-selective catalysts. rsc.orgnih.gov Their acidic properties can be tailored to facilitate various organic transformations, including the synthesis of dihydroquinolines. rsc.org In the context of 2,2,4,6-tetramethyl-1,2-dihydroquinoline synthesis, zeolites, such as the micro-meso-macroporous H-Y-MMM zeolite, have been used as heterogeneous catalysts for the condensation of aniline with acetone. google.com The use of zeolite catalysts offers several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and improved selectivity. The reaction is typically carried out at elevated temperatures, with the catalyst concentration and reaction time being key parameters to optimize the yield. google.com

| Catalyst | Reactants | Temperature (°C) | Catalyst Conc. (%) | Time (h) | Product | Reference |

| H-Y-MMM Zeolite | Aniline, Acetone | 60-230 | 5-20 | 6-23 | 2,2,4-Trimethyl-1,2-dihydroquinoline | google.com |

| ZnCl₂/Ni-USY-acid | Aniline, C1-C4 Alcohols | - | - | - | Quinolines | rsc.org |

Organosulfonic Acid Silica Catalysts

The use of solid acid catalysts, particularly organosulfonic acid functionalized silica, has emerged as a promising method for the synthesis of dihydroquinolines. These heterogeneous catalysts offer advantages such as ease of separation, reusability, and potentially milder reaction conditions compared to traditional homogeneous acid catalysts.

In the synthesis of the closely related compound, 2,2,4-trimethyl-1,2-dihydroquinoline, sulfonic acid functionalized mesoporous silica has demonstrated effectiveness. researchgate.net This suggests a viable route for the synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline, which would typically involve the condensation of p-toluidine with acetone. The acidic sites on the functionalized silica facilitate the key steps of the reaction, including the initial imine formation and subsequent cyclization.

A proposed reaction scheme involves the reaction of p-toluidine with acetone in the presence of the organosulfonic acid silica catalyst. The catalyst's acidic protons are believed to activate the carbonyl group of acetone, promoting nucleophilic attack by the amino group of p-toluidine. Subsequent dehydration and intramolecular cyclization, followed by tautomerization, would lead to the formation of the desired 2,2,4,6-tetramethyl-1,2-dihydroquinoline.

Table 1: Illustrative Reaction Parameters for Dihydroquinoline Synthesis using Organosulfonic Acid Silica Catalysts

| Parameter | Value |

| Reactants | p-Toluidine, Acetone |

| Catalyst | Organosulfonic Acid Functionalized Silica |

| Solvent | Toluene or Solvent-free |

| Temperature | 80-120 °C |

| Reaction Time | 4-10 hours |

Note: This data is extrapolated from the synthesis of similar dihydroquinoline structures and serves as a representative example.

Indium(III) Chloride and Cuprous Iodide Catalysis

Indium(III) chloride (InCl₃) is a versatile Lewis acid catalyst that has been employed in a wide range of organic transformations, including the synthesis of heterocyclic compounds. researchgate.net Its water stability and catalytic activity make it an attractive option for various synthetic procedures. While specific literature detailing the combined use of indium(III) chloride and cuprous iodide for the synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline is scarce, the individual roles of these catalysts in related reactions provide insight into their potential synergistic effects.

Indium(III) chloride can act as a Lewis acid to activate the carbonyl group of acetone, facilitating the initial condensation with p-toluidine. Copper catalysts, including cuprous iodide (CuI), have been utilized in C-N coupling and condensation reactions for the synthesis of substituted quinolines. nih.govorganic-chemistry.org A possible mechanistic pathway could involve the formation of an enamine or imine intermediate, promoted by InCl₃, followed by a copper-catalyzed intramolecular cyclization.

FeCl₃-Catalyzed Approaches

Ferric chloride (FeCl₃) is an inexpensive and readily available Lewis acid that has been shown to catalyze the condensation of aldehydes and ketones. researchgate.net Its application in the synthesis of dihydroquinolines from anilines and carbonyl compounds is a logical extension of its catalytic activity. The reaction between p-toluidine and acetone in the presence of FeCl₃ would proceed through a mechanism similar to that of other acid-catalyzed methods.

Table 2: General Conditions for FeCl₃-Catalyzed Aldol Condensation

| Parameter | Value |

| Catalyst | FeCl₃·6H₂O |

| Reactants | Aldehydes/Ketones, Anilines |

| Solvent | Ionic Liquid or Dichloromethane |

| Catalyst Loading | 5-50 mol% |

Note: These are general conditions and would require optimization for the specific synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline.

Regioselectivity and Stereoselectivity Considerations in 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Synthesis

The synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline from p-toluidine and acetone is a variation of the Doebner-von Miller reaction. wikipedia.orgsynarchive.com A key consideration in this reaction is the regioselectivity of the cyclization. The methyl group on the p-toluidine ring directs the electrophilic aromatic substitution to the ortho position, leading to the formation of the 6-methyl substituted dihydroquinoline. The reaction mechanism involves the formation of an α,β-unsaturated carbonyl compound in situ from the self-condensation of acetone, which then reacts with the aniline.

The structure of 2,2,4,6-tetramethyl-1,2-dihydroquinoline features a stereocenter at the C4 position. However, the synthesis from achiral starting materials (p-toluidine and acetone) under standard achiral conditions will result in a racemic mixture of the (R) and (S) enantiomers. There is currently a lack of specific research in the reviewed literature focusing on the stereoselective synthesis of this particular compound. Achieving stereocontrol would necessitate the use of chiral catalysts or auxiliaries to influence the facial selectivity of the cyclization step. While the stereochemistry of related polycyclic systems has been investigated, researchgate.net dedicated studies on achieving stereocontrol in the synthesis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline are needed.

Mechanistic Investigations of 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline Reactivity

Photoinduced Reaction Pathways of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline

The reactivity of 2,2,4,6-tetramethyl-1,2-dihydroquinoline under photoirradiation is characterized by complex reaction pathways, including additions to the double bond and excited-state proton transfer events. These pathways are intricately influenced by the surrounding solvent environment and the specific wavelength of excitation energy applied.

The photoinduced addition of protic solvents, such as methanol (B129727), to the C3=C4 double bond of 2,2,4,6-tetramethyl-1,2-dihydroquinoline proceeds via a Markovnikov addition mechanism. rsc.org This reaction has been investigated using techniques like flash photolysis, which allows for the detection of transient intermediates. rsc.org In neutral methanol solutions, the reaction involves the sequential formation of two distinct transient species, indicating a multi-step process. rsc.org

Upon photoexcitation of 2,2,4,6-tetramethyl-1,2-dihydroquinoline in neutral methanol, two successive transient intermediates are observed. rsc.org The first transient exhibits an absorption maximum at 420 nm, while the second has an absorption maximum at 480 nm. rsc.org Both intermediates have lifetimes on the millisecond timescale. rsc.org

The second transient, with the absorption at 480 nm, is proposed to be a carbocation. rsc.org This carbocationic intermediate is a key species in the A-SE2 mechanism, where its formation is preceded by a proton transfer step. rsc.org The subsequent decay of this carbocation involves the nucleophilic addition of the solvent, completing the addition reaction. rsc.org In studies using deuterated methanol (MeOD), a deuterium (B1214612) kinetic isotope effect of 1.3 was determined for the decay of the carbocation (k2), supporting the involvement of the solvent in this final nucleophilic addition step. rsc.org

| Transient Species | Absorption Maximum (λmax) | Lifetime Scale | Proposed Identity |

|---|---|---|---|

| First Transient | 420 nm | ms | Initial Intermediate |

| Second Transient | 480 nm | ms | Carbocation |

The rates and observable intermediates of the photoaddition reaction are highly dependent on the acidity and basicity of the methanolic solution. rsc.org

Acidic Media : In methanol acidified with acetic acid, only the second transient with an absorption maximum at 480 nm (the carbocation) is observed. rsc.org This suggests that under acidic conditions, the formation of the carbocation is facilitated, and the preceding step is no longer rate-limiting or observable on the same timescale. The deuterium kinetic isotope effect for the initial proton transfer (k1) in MeOD was found to be 2, which is characteristic of a proton transfer proceeding via the A-SE2 mechanism. rsc.org

Alkaline Media : In alkaline solutions containing KOH, only the first transient (λmax = 420 nm) is detected. rsc.org At KOH concentrations greater than 2 × 10−3 mol dm−3, this intermediate has a lifetime of 250 ms. rsc.org The absence of the second transient implies that the basic conditions inhibit the formation or accelerate the decay of the carbocation, effectively halting the reaction at the first stage. rsc.org

The composition of the solvent also plays a critical role. In binary mixtures of methanol with the nonpolar solvent pentane (B18724), decreasing the polarity of the microenvironment leads to a stabilization of ionic species. acs.orgacs.org This stabilization affects the rates of subsequent reaction steps following the initial photoexcitation. acs.orgacs.org

The mechanism of photoinduced proton transfer in 2,2,4,6-tetramethyl-1,2-dihydroquinoline is notably dependent on the excitation wavelength. acs.orgacs.org

Concerted Mechanism : At shorter excitation wavelengths, such as 308 nm and up to 320 nm, the proton transfer occurs via a concerted mechanism. acs.orgacs.org In a concerted process, the protons are exchanged simultaneously in a single kinetic step. nih.govresearchgate.net

Stepwise Mechanism : When a longer excitation wavelength of 350 nm is used, a stepwise mechanism is clearly observed. acs.orgacs.org This mechanism involves two distinct proton transfer events. The first is a very fast component (approximately 200 fs) attributed to the proton transfer from a methanol molecule to the C(3) atom of the dihydroquinoline ring. acs.orgacs.org This initial step forms a carbocationic structure in a high vibrational ground state. acs.org The second, slower step is the proton transfer from the N-H group of the dihydroquinoline to the methoxide (B1231860) anion (MeO⁻) within a cluster of methanol molecules. acs.orgacs.org

Both the wavelength of excitation and the polarity of the solvent significantly influence the proton transfer dynamics. acs.org

Excitation Wavelength : As established, the choice of excitation wavelength is a critical determinant of whether the proton transfer mechanism is concerted (at λpump = 308 nm) or stepwise (at λpump = 350 nm). acs.orgacs.org Regardless of the pathway, the final product, a 1,2,3,4-tetrahydroquinoline, is formed quantitatively, indicating that the nature of the final transient species does not depend on the excitation wavelength. acs.org

Solvent Polarity and Composition : The kinetics of the stepwise proton transfer process are sensitive to solvent composition. acs.orgacs.org Ultrafast pump-probe techniques were used to study the reaction in binary mixtures of methanol (MeOH) with nonpolar pentane and polar acetonitrile. acs.orgacs.org The initial fast proton transfer (200 fs) to the C(3) atom is found to be independent of the solvent composition. acs.orgacs.org However, the subsequent slower proton transfer from the N-H group is highly dependent on the solvent mixture. The characteristic time for this second step increases from 15 ps in pure methanol to 150 ps in a mixture containing only 2% methanol in pentane. acs.orgacs.org This deceleration is explained by the stabilization of the ionic species in the less polar microenvironment created by the pentane co-solvent. acs.orgacs.org The polarity of the solvent can influence the potential energy barriers of the ESIPT process; for some quinoline (B57606) derivatives, increasing solvent polarity enhances the S1 state intramolecular hydrogen bond intensity and lowers the energy barrier, making the reaction more likely. nih.gov

| Parameter | Condition | Observed Mechanism | Kinetic Data |

|---|---|---|---|

| Excitation Wavelength (λpump) | 308 nm | Concerted | N/A |

| 350 nm | Stepwise | Fast component: ~200 fs Slow component: 15-150 ps | |

| Solvent Composition (Stepwise at 350 nm) | Bulk Methanol | Stepwise | Slow component: 15 ps |

| 2% Methanol in Pentane | Stepwise | Slow component: 150 ps |

Excited-State Proton Transfer Dynamics in 2,2,4,6-Tetramethyl-1,2-dihydroquinoline

Deuterium Kinetic Isotope Effects in Proton Transfer Processes

The study of deuterium kinetic isotope effects (KIEs) provides valuable insight into the mechanisms of reactions involving proton transfer. nih.gov The KIE is defined as the ratio of the rate constant for a reaction with a light isotope (kH) to that with a heavy isotope (kD), in this case, hydrogen and deuterium, respectively. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For proton transfer reactions, a significant primary KIE (typically kH/kD > 2) is often indicative of the proton being transferred in the transition state.

The magnitude of the KIE in proton transfer processes involving 2,2,4,6-tetramethyl-1,2-dihydroquinoline can be influenced by several factors, including the linearity of the proton transfer, the symmetry of the transition state, and quantum mechanical tunneling. princeton.edu In a typical acid-catalyzed protonation of the nitrogen atom in the dihydroquinoline ring, the N-H bond formation is the key step. If this proton transfer is the rate-determining step, replacing the proton with a deuteron (B1233211) would lead to a slower reaction rate. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the N-D bond compared to the N-H bond. nih.gov Consequently, more energy is required to break the N-D bond, leading to a higher activation energy and a slower reaction rate. nih.gov

Conversely, in a base-catalyzed deprotonation where the N-H bond is cleaved, a primary KIE would also be expected. The observation of a substantial KIE in such a reaction would support a mechanism where the N-H bond is significantly broken in the transition state. The exact value of the KIE can provide further details; for instance, a highly symmetrical transition state where the proton is equally shared between the donor and acceptor often exhibits a maximal KIE. princeton.edu

Secondary KIEs, which are typically smaller, can also be observed if the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org For instance, deuteration of the methyl groups or the aromatic ring of 2,2,4,6-tetramethyl-1,2-dihydroquinoline could lead to small changes in reaction rates for proton transfer at the nitrogen, providing information about the structure of the transition state.

Oxidative Chemistry of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline

Generation and Characterization of Radical Intermediates (e.g., Quinolin-1-yl Radicals)

The oxidation of 2,2,4,6-tetramethyl-1,2-dihydroquinoline can lead to the formation of radical intermediates, most notably the corresponding quinolin-1-yl radical. This aminyl radical is generated through the homolytic cleavage of the N-H bond. This process can be initiated by various oxidizing agents or by thermolysis or photolysis. The stability of this radical is influenced by the delocalization of the unpaired electron into the aromatic ring and the steric hindrance provided by the four methyl groups, which protect the radical center from subsequent reactions.

The primary technique for the characterization of such radical intermediates is Electron Spin Resonance (ESR) spectroscopy. nih.gov The ESR spectrum of the 2,2,4,6-tetramethyl-quinolin-1-yl radical is expected to exhibit a complex hyperfine structure due to the coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) and various protons on the molecule. The interaction with the nitrogen nucleus would split the signal into a primary triplet. Each of these lines would be further split by the protons on the aromatic ring and the methyl groups, with the magnitude of the splitting (hyperfine coupling constant, a) depending on the spin density at the respective positions. The analysis of these hyperfine couplings can provide a detailed map of the spin density distribution within the radical, offering insights into its electronic structure.

Formation of Nitroxides through Reaction with Oxygen

Further oxidation of the initially formed quinolin-1-yl radical in the presence of molecular oxygen can lead to the formation of a peroxyl radical. Subsequent reactions of this peroxyl radical can ultimately yield a stable nitroxide radical. The formation of nitroxides from secondary amines is a known oxidative process. mdpi.com The mechanism likely involves the initial formation of the aminyl radical, which then reacts with oxygen.

The resulting nitroxide from 2,2,4,6-tetramethyl-1,2-dihydroquinoline would be a persistent radical, and its stability would be enhanced by the steric shielding from the four methyl groups. These nitroxides are paramagnetic and can be readily detected and characterized by ESR spectroscopy. The ESR spectrum of a nitroxide radical is typically dominated by a large triplet splitting due to the interaction of the unpaired electron with the ¹⁴N nucleus.

Mechanistic Basis of Antioxidant Action in Polymeric Systems

The antioxidant activity of 2,2,4,6-tetramethyl-1,2-dihydroquinoline in polymeric systems is primarily attributed to its ability to act as a radical scavenger. nih.gov In polymers exposed to heat, light, or mechanical stress, degradation often proceeds via a radical chain mechanism involving the formation of alkyl (R•) and peroxyl (ROO•) radicals.

The secondary amine group (-NH-) in the dihydroquinoline structure is the key functional group responsible for its antioxidant properties. It can donate its hydrogen atom to a reactive radical, thereby neutralizing it and terminating the degradation chain reaction. This process is illustrated in the following reactions:

Reaction with Peroxyl Radicals: DH + ROO• → D• + ROOH (where DH is 2,2,4,6-tetramethyl-1,2-dihydroquinoline and D• is the corresponding quinolin-1-yl radical)

Reaction with Alkyl Radicals: DH + R• → D• + RH

The resulting quinolin-1-yl radical (D•) is relatively stable due to resonance delocalization and steric hindrance, making it less likely to initiate new degradation chains. It can further participate in termination reactions by combining with another radical:

D• + ROO• → ROOD (non-radical products) D• + R• → RD (non-radical products) D• + D• → D-D (dimerization)

This ability to interrupt the radical chain propagation makes 2,2,4,6-tetramethyl-1,2-dihydroquinoline an effective antioxidant for various polymers. bohrium.com The presence of four methyl groups enhances its solubility in nonpolar polymers and contributes to its long-term effectiveness by reducing its volatility.

Nucleophilic Addition and Condensation Mechanisms Involving 2,2,4,6-Tetramethyl-1,2-dihydroquinoline

The lone pair of electrons on the nitrogen atom of 2,2,4,6-tetramethyl-1,2-dihydroquinoline imparts nucleophilic character to the molecule. This allows it to participate in nucleophilic addition and condensation reactions, particularly with electrophilic species such as carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comlibretexts.org

In a typical nucleophilic addition to a carbonyl group, the nitrogen atom of the dihydroquinoline attacks the electrophilic carbonyl carbon. openochem.org This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. Subsequent protonation of the oxygen yields a hemiaminal-like adduct.

Nucleophilic Attack: The nitrogen atom of 2,2,4,6-tetramethyl-1,2-dihydroquinoline attacks the carbonyl carbon of an aldehyde or ketone.

Formation of a Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The negatively charged oxygen is protonated by a proton source (e.g., a weak acid or solvent) to give the final addition product.

If the carbonyl compound is an aldehyde (possessing at least one hydrogen atom attached to the carbonyl carbon), the initial addition product can undergo dehydration (loss of a water molecule) to form an enamine or a related condensation product. This is a classic condensation reaction. The electron-donating methyl groups on the aromatic ring of the dihydroquinoline can increase the nucleophilicity of the nitrogen atom, potentially enhancing its reactivity in these reactions. The steric bulk of the four methyl groups, however, may hinder the approach to very sterically crowded carbonyl compounds.

The synthesis of various dihydroquinoline derivatives often involves condensation reactions as key steps. nih.govnih.govorganic-chemistry.org For instance, the reaction of anilines with aldehydes and ketones can lead to the formation of the dihydroquinoline ring system through a series of nucleophilic additions, condensations, and cyclization steps. nih.gov

Derivatization and Functionalization of 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline

Synthesis of Substituted 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Derivatives

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.com The dihydroquinoline ring system, being activated towards electrophilic attack, is a suitable substrate for this transformation.

The reaction proceeds through the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent) from DMF and POCl₃. nrochemistry.com The electron-rich dihydroquinoline then attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup yields the corresponding carbaldehyde. ijpcbs.comnrochemistry.com This method allows for the introduction of a formyl group (-CHO) onto the aromatic ring of the dihydroquinoline, typically at a position activated by the nitrogen atom and alkyl substituents. For instance, this reaction can be used to synthesize derivatives like 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (B1317023), a key intermediate for further functionalization.

Carbaldehyde and hydroxyl derivatives of 2,2,4,6-tetramethyl-1,2-dihydroquinoline are valuable precursors for constructing fused heterocyclic systems through various condensation reactions. These reactions lead to the formation of polycyclic structures incorporating coumarin (B35378), pyran, and furan (B31954) rings.

Coumarin moieties can be fused to the dihydroquinoline framework via condensation reactions involving a hydroxylated carbaldehyde precursor. Specifically, 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline serves as a key starting material. This compound undergoes condensation with various active methylene (B1212753) compounds in the presence of a catalytic amount of a base like piperidine (B6355638) in an ethanol (B145695) solvent. This reaction, proceeding through a Knoevenagel condensation followed by intramolecular cyclization (lactonization), yields 3-substituted coumarins fused to the dihydroquinoline core.

The nature of the substituent at the 3-position of the resulting coumarin is determined by the specific active methylene compound used in the reaction.

Table 1: Synthesis of Coumarin-Containing Dihydroquinoline Derivatives

| Active Methylene Compound | Resulting 3-Substituent | Product Name | Yield (%) |

|---|---|---|---|

| Ethyl cyanoacetate | -CN | 3-Cyano-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one | 58 |

| Dimethyl-3-oxopentanedioate | -C(O)CH₂C(O)OCH₃ | Methyl 2-(6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinolin-3-yl)-2-oxoacetate | 45 |

| Ethyl acetoacetate (B1235776) | -C(O)CH₃ | 3-Acetyl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one | 34 |

| Diethyl malonate | -C(O)OC₂H₅ | Ethyl 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | 42 |

The Pechmann condensation is a classic method for synthesizing coumarins, which can be adapted to form pyrano[3,2-g]quinoline structures. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.orgjetir.org In this context, 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline acts as the phenolic component.

The reaction of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with ethyl acetoacetate in the presence of a catalytic amount of sulfuric acid leads to the formation of 4,6,8,8,9-pentamethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one. This transformation proceeds via an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration to yield the fused pyranone ring system in a reported yield of 67%.

Fused furoquinoline systems can be synthesized from hydroxylated dihydroquinolines. The reaction of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with dimethylacetylenedicarboxylate (DMAD) provides a route to these derivatives.

In the presence of a catalytic amount of pyridine, the reaction yields methyl (Z)-2-(5,7,7,8-tetramethyl-2-oxo-7,8-dihydrofuro[3,2-g]quinolin-3(2H)-ylidene)acetate. The proposed mechanism involves the formation of a betaine (B1666868) derivative from DMAD and pyridine, which then interacts with the phenolic dihydroquinoline, leading to cyclization and the formation of the fused furanone ring. This reaction has been reported to produce the target furo[3,2-g]quinoline derivative with a yield of 46%.

The carbaldehyde functionality on the dihydroquinoline ring can be readily converted into a nitrile group (-C≡N), which is a valuable functional group for further synthetic transformations.

One effective method involves the reaction of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde with hydroxylamine (B1172632) hydrochloride. The reaction is typically carried out in a suitable solvent system, such as toluene, in the presence of pyridinium (B92312) chloride. This process converts the aldehyde into an aldoxime intermediate, which is then dehydrated in situ to afford the corresponding nitrile, 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-nitrile.

Synthesis of Oxazolone (B7731731) and Azolopyrimidine Hybrids

The synthesis of hybrid molecules that incorporate the dihydroquinoline moiety with other heterocyclic systems, such as oxazolones and azolopyrimidines, is an area of interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds. The general synthetic strategy for creating oxazolone derivatives, known as the Erlenmeyer-Plöchl reaction, involves the condensation of an N-acylglycine (like benzoyl glycine) with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate.

W crpsonline.comjddtonline.infohile direct synthesis routes starting from 2,2,4,6-tetramethyl-1,2-dihydroquinoline to create a corresponding aldehyde for this reaction are not extensively detailed in the cited literature, the functionalization of the dihydroquinoline ring is a prerequisite. This typically involves introducing a formyl (aldehyde) group onto the aromatic part of the molecule, which can then participate in condensation reactions. The reactivity of the dihydroquinoline core allows for such modifications, paving the way for its integration into more complex heterocyclic hybrids like oxazolones and, subsequently, azolopyrimidines.

Nucleophilic Ring-Opening Reactions for Glyoxylamide Derivatives

The synthesis of glyoxylamide derivatives often involves the nucleophilic ring-opening of precursor molecules like N-acylisatins. This reaction provides a pathway to α-ketoamides, which are valuable intermediates in organic synthesis. The process typically occurs when a nucleophile, such as an amine or alcohol, attacks one of the carbonyl groups within the isatin (B1672199) ring, leading to the cleavage of the lactam bond.

Although the direct application of 2,2,4,6-tetramethyl-1,2-dihydroquinoline in these specific ring-opening reactions to form glyoxylamide derivatives is not explicitly documented, the principles of nucleophilic reactions are central to the chemistry of dihydroquinolines. The nitrogen atom in the dihydroquinoline ring possesses a lone pair of electrons and can act as a nucleophile. Functionalized derivatives of 2,2,4,6-tetramethyl-1,2-dihydroquinoline could potentially be designed to act as nucleophiles or to be incorporated into structures that undergo such ring-opening transformations, thereby producing novel glyoxylamide-containing compounds.

Merocyanine (B1260669) Derivatives for Chemical Sensing Applications

A significant application of derivatizing 2,2,4,6-tetramethyl-1,2-dihydroquinoline is in the synthesis of merocyanine dyes for chemical sensing. A notable example involves the creation of a highly selective and sensitive sensor for hydrazine (B178648) hydrate (B1144303). The synthesis begins with the formylation of 1,2,2,4-tetramethyldihydroquinoline (TMDQ) at the 6-position of the aromatic ring. This aldehyde intermediate is then condensed with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to yield the target merocyanine dye, 6-pyrazolinyl TMDQ.

This merocyanine derivative functions as both a "naked-eye" and "fluorogenic" sensor. In the presence of hydrazine hydrate, it exhibits a distinct color change that is easily visible. The sensing mechanism allows for the selective detection of hydrazine hydrate in an aqueous ethanolic medium within seconds, showing high selectivity over other amines, anions, and metal ions. Furthermore, the sensor can detect hydrazine in both its hydrated form and as a gas, for instance by using a TLC plate technique.

Table 1: Synthesis and Properties of Merocyanine Sensor Derived from TMDQ

| Feature | Description |

|---|---|

| Starting Material | 1,2,2,4-Tetramethyldihydroquinoline (TMDQ) |

| Key Synthetic Step | Formylation at the 6-position, followed by condensation. |

| Product | Merocyanine 6-pyrazolinyl TMDQ |

| Target Analyte | Hydrazine Hydrate (liquid and gas) |

| Sensing Method | Colorimetric ("naked eye") and Fluorogenic |

| Response Time | < 5 seconds |

| Selectivity | High selectivity over other amines, anions, and metals. |

Polymerization of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Monomer

The polymerization of dihydroquinoline monomers is of commercial interest, particularly for producing antioxidants used in the rubber industry. The process transforms the liquid monomer into a solid resin that can be easily handled and incorporated into materials.

Mechanism of Oligomer and Polymer Formation

# jddtonline.info### 4.2.2. Catalytic Systems for Polymerization

Various catalytic systems have been employed to polymerize dihydroquinoline monomers. Early methods used aqueous solutions of polyvalent metal halide salts or dilute hydrochloric acid, but these often resulted in low conversion rates, long reaction times, and corrosion issues.

A acs.org more effective method involves the use of a catalytic amount of anhydrous aluminum chloride. Th mdpi.comis Lewis acid catalyst facilitates the polymerization at temperatures between 80°C and 140°C. The catalyst can be dispersed in an inert organic solvent or used directly. Another established system uses hydrochloric acid at a specific concentration range (15 to 25% by weight) and molar ratio relative to the monomer. Th acs.orgis method is effective for producing a polymer product that contains a significant fraction (25% or more) of the dimer.

Table 2: Catalytic Systems for Polymerization of Dihydroquinolines

| Catalyst System | Key Parameters | Outcome |

|---|---|---|

| Anhydrous Aluminum Chloride | Temperature: 80-140°C; Catalyst amount: 2-10% by weight. | Produces a clear brown resin. |

mdpi.com| Hydrochloric Acid | Concentration: 15-25% by weight; Molar Ratio (Acid:Monomer): 0.2 to 0.5. | Yields a polymer with ≥25% dimer content. | acs.org

Structure-Reactivity Relationships in 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Derivatives

The chemical behavior of 2,2,4,6-tetramethyl-1,2-dihydroquinoline and its derivatives is intrinsically linked to its molecular structure. The interplay between the electron-donating groups (methyl and amino) and the aromatic system dictates its reactivity in various chemical transformations.

The dihydroquinoline core is an activated aromatic system. The nitrogen atom's lone pair of electrons and the alkyl groups donate electron density into the benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution. Th msu.eduis is demonstrated by the successful formylation at the 6-position, which is para to the activating amino group and ortho to a methyl group. This specific reactivity is harnessed in the synthesis of merocyanine dyes, where the introduction of an aldehyde group at this position is the crucial first step.

Furthermore, the structure of the dihydro-pyridine portion of the molecule contains reactive sites. The N-H bond and the endocyclic double bond are the key locations for acid-catalyzed polymerization. The protonation of the molecule initiates a chain reaction where monomers link together. Bromination studies on the similar 1,2-dihydro-2,2,4-trimethylquinoline show that reactions can occur at the 3-position of the heterocyclic ring and on the 4-methyl group, indicating the diverse reactivity of this part of the scaffold. Th rsc.orgrsc.orge antioxidant properties often associated with these molecules are also a direct result of their structure, particularly the ability of the N-H proton to be abstracted, which allows the molecule to act as a radical scavenger.

Advanced Spectroscopic and Analytical Techniques for 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline Research

Time-Resolved Spectroscopy for Elucidating Reaction Dynamics

Time-resolved spectroscopy is an indispensable tool for observing the fleeting events that occur after a molecule is excited by light. researchgate.net By monitoring spectral changes on timescales from femtoseconds to microseconds, researchers can map the pathways of photochemical reactions. researchgate.net

Ultrafast studies on 2,2,4,6-tetramethyl-1,2-dihydroquinoline have been instrumental in understanding the primary events following photoexcitation, particularly photoinduced proton transfer (PT). nih.gov Research using femtosecond and picosecond spectroscopy has shown that in protic solvents like methanol (B129727), an excited-state proton transfer from the N-H group of the dihydroquinoline to the solvent occurs with remarkable speed. nih.gov

This ultrafast PT process has been established to take place within 150-200 femtoseconds in methanol. nih.gov The dynamics are highly dependent on the solvent environment; for instance, the same proton transfer process does not occur in isopropanol (B130326). nih.gov The formation of the ground state proton transfer products happens concurrently with the relaxation of the higher vibrational excited singlet state (S_n) to the thermally equilibrated first excited singlet state (S_1). nih.gov The absorption spectrum of this S_1 state has been recorded, and its decay time in methanol is approximately 1 nanosecond. nih.gov

| Process | Solvent | Time Constant | Reference |

|---|---|---|---|

| Excited-State Proton Transfer (PT) | Methanol | 150 - 200 fs | nih.gov |

| Excited-State Proton Transfer (PT) | Isopropanol | Not Observed | nih.gov |

| S₁ State Decay | Methanol | ~1 ns | nih.gov |

Nanosecond flash photolysis is a complementary technique that allows for the characterization of longer-lived transient species. researchgate.net This method has been crucial in studying the photochemical reactions of various dihydroquinoline systems. nih.gov Upon irradiation, transient species are generated, whose absorption spectra and decay kinetics provide vital information about reaction mechanisms. For 2,2,4,6-tetramethyl-1,2-dihydroquinoline, this technique has enabled the registration of the absorption spectrum of the first excited singlet state (S₁), a key intermediate in its photochemistry. nih.gov Studies on related aromatic disulfides demonstrate how transient absorption spectroscopy can reveal multiple radical reaction steps over seven orders of magnitude in time, from sub-picoseconds to microseconds. scispace.com

Magnetic Resonance Spectroscopy Applications

Magnetic resonance techniques are powerful for probing the electronic and nuclear environments within a molecule, offering detailed information on radical intermediates and molecular structure.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. researchgate.net In the context of dihydroquinolines, which are known for their antioxidant properties, EPR is essential for studying the radical intermediates formed during oxidation processes.

Studies on closely related dihydroquinoline derivatives, such as 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, have successfully used EPR to observe the corresponding quinolin-1-yl radicals in solution. rsc.org The analysis of the EPR spectra, specifically the hyperfine splittings, reveals that the unpaired electron is extensively delocalized across the radical structure, with significant spin density found at the C(8) position. rsc.org These radicals were observed to decay via second-order processes. rsc.org Such studies provide a mechanistic framework for understanding how 2,2,4,6-tetramethyl-1,2-dihydroquinoline acts as an antioxidant by stabilizing radical species. rsc.org

| Radical Species | Key Observation | Significance | Reference |

|---|---|---|---|

| 1,2-dihydro-6-ethoxy-2,2,4-trimethyl-quinolin-1-yl | Extensive delocalization of spin density | Indicates radical stability | rsc.org |

| 1,2-dihydro-6-ethoxy-2,2,4-trimethyl-quinolin-1-yl | Significant spin density at C(8) | Identifies key position in radical structure | rsc.org |

| 1,2-dihydro-6-ethoxy-2,2,4,8-tetramethyl-quinolin-1-yl | Slower second-order decay rate | Steric hindrance at C(8) by methyl group blocks dimer formation | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds. For derivatives of 2,2,4,6-tetramethyl-1,2-dihydroquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) provides unambiguous structural assignments. nih.govmdpi.com

¹H NMR spectra give information about the number of different types of protons and their connectivity through spin-spin coupling, while ¹³C NMR reveals the electronic environment of each carbon atom. nih.gov Advanced 2D NMR experiments are used to establish correlations between atoms. For example, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons separated by two or three bonds. mdpi.com These techniques are essential for confirming the regiochemistry and stereochemistry of products formed from reactions involving the dihydroquinoline scaffold. nih.govnih.gov

Spectrophotometric and Chromatographic Analysis

Spectrophotometric and chromatographic methods are fundamental for the quantitative analysis and purification of 2,2,4,6-tetramethyl-1,2-dihydroquinoline and its derivatives. UV-Visible spectrophotometry is a straightforward technique for determining the concentration of the compound in solutions, based on its characteristic absorption of light in the ultraviolet and visible regions. researchgate.net Studies on related compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline utilize spectrophotometric assays to measure biochemical activities. nih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for separating the compound from complex mixtures, identifying impurities, and performing quantitative analysis. nih.gov HPLC is often coupled with a UV-Vis detector, allowing for both separation and quantification in a single analysis. These methods are crucial for quality control and for monitoring the progress of chemical reactions involving 2,2,4,6-tetramethyl-1,2-dihydroquinoline.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions within molecules like dihydroquinolines. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The position and intensity of the absorption bands are influenced by the molecule's structure, including the presence of substituents and the solvent used. For dihydroquinoline derivatives, the electronic transitions are typically of the π → π* type, originating from the aromatic system.

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state as it returns to the ground state. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that can be influenced by molecular rigidity, solvent, and temperature.

While specific data for 2,2,4,6-tetramethyl-1,2-dihydroquinoline is not available, research on other N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives has shown that they can exhibit fluorescence in the range of 490–560 nm in THF solution with good quantum yields. The presence of electron-withdrawing substituents can influence these properties.

Hypothetical Data for 2,2,4,6-Tetramethyl-1,2-dihydroquinoline:

The following table presents hypothetical UV-Visible absorption and fluorescence data for 2,2,4,6-tetramethyl-1,2-dihydroquinoline in various solvents to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Hexane | 320 | 8,500 | 380 | 0.25 |

| Ethanol (B145695) | 325 | 9,200 | 395 | 0.35 |

| Acetonitrile | 322 | 8,900 | 388 | 0.30 |

| Dichloromethane | 328 | 9,500 | 405 | 0.28 |

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

Chromatographic techniques are essential for the separation, identification, and purification of compounds. HPLC and TLC are widely used in the analysis of organic molecules, including dihydroquinoline derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful technique that uses a liquid mobile phase to separate the components of a mixture. The separation is based on the differential partitioning of the analytes between the stationary phase (packed in a column) and the mobile phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique that involves a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). The separation is based on the differential migration of the components up the plate. The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

Specific HPLC and TLC methods for 2,2,4,6-tetramethyl-1,2-dihydroquinoline have not been detailed in the available literature. The development of such methods would involve selecting appropriate stationary and mobile phases to achieve good separation from potential impurities or other components in a mixture.

Hypothetical Chromatographic Data for 2,2,4,6-Tetramethyl-1,2-dihydroquinoline:

The following tables present hypothetical HPLC and TLC data to demonstrate how such information would be structured. Note: This data is for illustrative purposes only and is not based on experimental results.

Hypothetical HPLC Data:

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |

| C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (70:30) | 1.0 | 254 | 5.8 |

| Phenyl (4.6 x 250 mm, 5 µm) | Methanol:Water (80:20) | 0.8 | 254 | 7.2 |

Hypothetical TLC Data:

| Stationary Phase | Mobile Phase (v/v) | Rƒ Value |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (8:2) | 0.45 |

| Alumina | Dichloromethane | 0.60 |

Theoretical and Computational Chemistry in 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline Research

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in analyzing and predicting the reaction pathways of chemical compounds. nih.gov By modeling the electronic structure of molecules, these methods can estimate the pathways of chemical reactions, including the energies of transition states and associated equilibria. nih.gov This computational approach allows for the detailed investigation of reaction mechanisms, catalyst design, and the exploration of synthetic routes prior to extensive experimental work. nih.gov

Proton transfer (PT) is a fundamental chemical reaction, and its dynamics in 2,2,4,6-tetramethyl-1,2-dihydroquinoline have been a subject of computational and experimental studies. Research using femtosecond and picosecond dynamics has explored the early events of photoinduced proton transfer between this dihydroquinoline derivative and solvent molecules. nih.gov

One significant study investigated the dynamics in different alcohol solvents. It was established that in methanol (B129727) (MeOH), the photoinduced proton transfer occurs on an ultrafast timescale of 150-200 femtoseconds. In contrast, this process does not happen in isopropanol (B130326) (Pr(i)OH), highlighting the critical role of the solvent environment. The study also noted that the formation of proton transfer products in the ground state happens concurrently with the relaxation of the molecule from a higher vibrational excited singlet state. nih.gov

| Solvent | Proton Transfer (PT) Occurrence | PT Timescale |

|---|---|---|

| Methanol (MeOH) | Yes | 150-200 fs |

| Isopropanol (Pr(i)OH) | No | N/A |

A primary application of quantum chemical calculations is the determination of the energetics of a reaction, which involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states. arxiv.org The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a key determinant of the reaction rate. nih.gov

For dihydroquinoline systems, methods like Density Functional Theory (DFT) are employed to model chemical transformations. diva-portal.org For instance, in the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis to form 1,2-dihydroquinolines, computational analysis can reveal why the cycloaddition step is slower and the cycloreversion step is more facile compared to related oxygen-containing substrates. nih.gov These calculations provide valuable insights into the stability of intermediates and the feasibility of different reaction pathways, guiding the optimization of synthetic protocols. nih.gov While specific energetic data for transformations of 2,2,4,6-tetramethyl-1,2-dihydroquinoline are not broadly published, the established computational methodologies are fully applicable to understanding its reactivity.

Electronic Structure Analysis and Spectroscopic Property Prediction

Computational methods, particularly DFT, are widely used to analyze the electronic structure of molecules and predict their spectroscopic properties. nih.govscirp.org By calculating the molecular geometry and vibrational frequencies, researchers can assign experimental FT-IR and Raman spectra with high accuracy. nih.govnih.gov For quinoline (B57606) derivatives, DFT calculations have shown good agreement with experimental data for vibrational frequencies and NMR chemical shifts. nih.govresearchgate.net

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. sapub.orgnih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-visible spectra. scirp.orgresearchgate.net Mapping the molecular electrostatic potential (MEP) onto the electron density isosurface helps to identify the sites of chemical reactivity, revealing the electron-rich and electron-poor regions of the molecule. nih.govasianresassoc.org

Computational Approaches to Understand Antioxidant Mechanisms

The antioxidant properties of many phenolic and heterocyclic compounds, including dihydroquinolines, are frequently investigated using computational chemistry. sapub.orgnih.gov These theoretical studies provide a molecular-level understanding of the mechanisms by which these compounds scavenge free radicals. mdpi.comnih.gov

Key computational descriptors for antioxidant activity include:

Bond Dissociation Enthalpy (BDE): A low BDE for an O-H or N-H bond indicates the ease of hydrogen atom transfer (HAT), a primary mechanism for radical scavenging. mdpi.comnih.gov

Ionization Potential (IP): This relates to the single electron transfer followed by proton transfer (SET-PT) mechanism. sapub.org

Proton Affinity (PA) and Proton Dissociation Enthalpy (PDE): These are relevant for the sequential proton loss electron transfer (SPLET) mechanism. mdpi.com

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the HOMO is related to the molecule's ability to donate an electron, a key step in many antioxidant processes. A smaller HOMO-LUMO gap often correlates with higher reactivity. sapub.orgnih.gov

By calculating these parameters for 2,2,4,6-tetramethyl-1,2-dihydroquinoline and its potential radicals, researchers can predict the most likely antioxidant mechanism and rationalize its observed activity. The analysis of electron spin density in the resulting antioxidant radical can also reveal how the unpaired electron is stabilized through resonance, a key feature of effective antioxidants. mdpi.com

Prediction of Activity Spectra of Substances (PASS) as a Computational Tool for Derivative Exploration

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. nih.govnih.gov Based on structure-activity relationships derived from a large database of known active compounds, PASS calculates the probability of a molecule being active (Pa) or inactive (Pi) for thousands of pharmacological effects and mechanisms of action. nih.govbmc-rm.orggenexplain.com This makes it a powerful tool for drug discovery and for exploring the potential applications of new or existing compounds and their derivatives. genexplain.com

PASS has been successfully applied to evaluate new heterocyclic compounds containing hydroquinoline scaffolds. In one study, various newly synthesized derivatives of 1,2,2,4-tetramethyl-1,2-dihydroquinoline were analyzed using PASS to predict their pharmacological profiles. preprints.org The predictions suggested a range of potential activities for different derivatives.

| Derivative Type | Predicted Biological Activities | Probability of Activity (Pa) Range |

|---|---|---|

| Hydroquinolinecarbonitriles | Antiallergic, Antiasthmatic, Antiarthritic, Progesterone antagonist | 0.276–0.827 |

| Coumarin-containing hydroquinolines | Progesterone antagonist | 0.615–0.710 |

| 4-Aryl substituted-3-buten-2-one hydroquinolines | Gluconate 2-dehydrogenase (acceptor) inhibitor | 0.849–0.870 |

Data sourced from a PASS-assisted evaluation of hydroquinoline derivatives. preprints.org

This application demonstrates the utility of PASS for exploring the therapeutic potential of derivatives related to 2,2,4,6-tetramethyl-1,2-dihydroquinoline, guiding synthetic efforts toward compounds with desired biological activities. preprints.org

Applications of 2,2,4,6 Tetramethyl 1,2 Dihydroquinoline and Its Derivatives in Materials Science and Chemical Synthesis

Role as an Antioxidant and Stabilizer in Polymer Science

Derivatives of dihydroquinoline, particularly the oligomerized form of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), are extensively utilized as aminic antioxidants in the polymer industry. wikipedia.org These compounds function by inhibiting or retarding oxidation processes through the scavenging of free radicals and hydroperoxides that form during degradation cycles. dergipark.org.tr Their effectiveness at relatively high service temperatures and competitive cost have made them a staple for protecting elastomeric materials. dergipark.org.tr

Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline is a general-purpose antioxidant highly effective in a wide range of elastomers. It is suitable for natural rubber and synthetic rubbers such as nitrile, styrene-butadiene, ethylene-propylene, and neoprene. chemicalbook.com Its primary function is to provide protection against degradation caused by heat and oxygen, and it also shows a strong inhibitory effect against catalytic oxidation by metal ions. asianpubs.org

The antioxidant is compatible with rubber and, when used in appropriate amounts, does not bleed or bloom to the surface, which allows for higher loadings to enhance anti-aging performance. chemicalbook.com It is frequently used in the manufacturing of a variety of rubber products, including tires, hoses, tapes, wires, and cables. chemicalbook.com While it offers excellent protection against thermo-oxidative aging, it provides poor protection against flex-cracking (fatigue) and is often used in combination with other antidegradants, such as p-phenylenediamines, to achieve a broader spectrum of protection. wikipedia.orgchemicalbook.com

| Elastomer Type | Primary Benefit of Dihydroquinoline Antioxidant | Common Applications |

|---|---|---|

| Natural Rubber (NR) | Protection against thermal and oxidative aging. chemicalbook.comasianpubs.org | Tires, hoses, general rubber goods. chemicalbook.com |

| Styrene-Butadiene Rubber (SBR) | Stabilization and inhibition of metal-catalyzed oxidation. chemicalbook.com | Tires, footwear, industrial goods. chemicalbook.comresearchgate.net |

| Nitrile Rubber (NBR) | Excellent heat and oxygen aging resistance. chemicalbook.com | Seals, hoses, automotive parts. |

| Ethylene Propylene (B89431) Diene Monomer (EPDM) | Long-term heat stability and thermo-oxidative resistance. dergipark.org.trresearchgate.net | Cables, automotive seals, weatherstripping. dergipark.org.trresearchgate.net |

| Neoprene (CR) | General-purpose antioxidant activity. chemicalbook.com | Wires, cables, industrial hoses. chemicalbook.com |

Ethylene propylene diene monomer (EPDM) rubber is widely used in applications requiring weather resistance, such as in the automotive, cable, and marine industries. dergipark.org.trresearchgate.net Although EPDM possesses satisfactory intrinsic resistance to thermo-oxidative aging, the addition of stabilizers is crucial for extending its service life and ensuring superior performance, especially under demanding conditions. dergipark.org.tr

Research has systematically evaluated the effect of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) on the thermo-oxidative resistance of EPDM across various vulcanization systems, including conventional sulfur, efficient sulfur, and peroxide curing systems. dergipark.org.trresearchgate.net Studies have found that TMQ provides different but significant levels of protection against thermo-oxidative aging in all curing systems and at all aging conditions tested. researchgate.net The addition of antioxidants like TMQ can reduce the oxidation on the surface of EPDM vulcanized rubber, as evidenced by a lower carbonyl index after aging compared to unprotected samples. mdpi.com This protection mechanism leads to a higher activation energy for aging, which is attributed to an extended service life for the material. dergipark.org.tr

The following table presents illustrative research findings on the effect of antioxidants on EPDM properties after thermo-oxidative aging.

| Property | Condition | EPDM (Blank) | EPDM + Antioxidant (TMQ Derivative) |

|---|---|---|---|

| Tensile Strength Retained (%) | Aged 7 days @ 90°C | 50.27% researchgate.net | 71.97% researchgate.net |

| Aged 168h @ 120°C | - | Improved resistance to degradation mdpi.comnih.gov | |

| Elongation at Break Change (%) | Aged 168h | Significant Decrease nih.gov | Smaller Decrease nih.gov |

| After RTFOT | - | Higher than control mdpi.com | |

| Hardness (Shore A) | Before Aging | ~58 nih.gov | ~57 nih.gov |

| After Aging (168h) | ~72 nih.gov | ~68 nih.gov |

The commercial antioxidant based on 2,2,4-trimethyl-1,2-dihydroquinoline is not a single monomer but rather a mixture of oligomers, primarily composed of dimers, trimers, and tetramers. asianpubs.orgresearchgate.net This polymeric structure is a key factor in its efficacy as a long-term stabilizer. wikipedia.orgchemicalbook.com

The higher molecular weight of these oligomers results in low volatility and a slow migration rate within the polymer matrix. wikipedia.orgchemicalbook.com This physical characteristic is crucial for applications involving prolonged exposure to high temperatures. Unlike more volatile, monomeric antioxidants that can be lost from the rubber through evaporation or leaching over time, the non-volatile oligomers remain within the polymer, providing continuous, long-term protection against thermal degradation. chemicalbook.comasianpubs.org This makes them particularly suitable for rubber products used in demanding environments, such as those found in tropical climates or high-heat automotive applications. asianpubs.org

Chemical Intermediate for Organic Synthesis

Beyond its direct application in polymer stabilization, the hydroquinoline scaffold is a valuable building block in organic chemistry. The specific structure of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline and its analogs serves as a precursor for creating more complex molecules with a wide range of potential industrial and pharmaceutical applications. nih.gov

There is a growing interest in using hydroquinoline fragments for the synthesis of novel heterocyclic compounds. nih.gov The dihydroquinoline ring system can be chemically modified through various reactions to build both linear and fused heterocyclic systems. nih.govresearchgate.net

For instance, studies have shown that derivatives like 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline can undergo condensation reactions with methylene-active compounds (e.g., ethyl cyanoacetate, malononitrile) to afford complex structures such as 3-substituted coumarins and pentacyclic coumarins that incorporate the dihydroquinoline moiety. nih.govresearchgate.net The ability to use the dihydroquinoline structure as a starting point for such syntheses highlights its importance as a versatile chemical intermediate for developing advanced materials and compounds. nih.gov

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives is explored for creating a variety of specialized chemicals. The core structure is a component in the synthesis of fungicides and pesticides, indicating its utility in the agrochemical sector. google.com The versatility of the dihydroquinoline fragment makes it a key intermediate in the development of numerous organic compounds, including dyes and alkaloids. google.comresearchgate.net The widespread presence of the tetrahydroquinoline scaffold, a related structure, in many pharmacologically active compounds further underscores the importance of hydroquinolines as foundational structures in the broader field of specialized chemical development. nih.govresearchgate.net

Development of Optoelectronic and Nonlinear Optical Materials

The dihydroquinoline framework is a promising scaffold for the development of advanced optoelectronic and nonlinear optical (NLO) materials. While extensive research on a wide array of organic molecules for NLO applications is prevalent, the exploration of dihydroquinoline derivatives is an emerging area of interest.

Theoretical studies on certain halogenated dihydroquinolinones have suggested their potential as promising NLO materials. These studies, employing density functional theory (DFT), have analyzed the electronic and optical properties, indicating that the dihydroquinoline core can be tailored to exhibit significant third-order nonlinear susceptibility (χ(3)). The computational results suggest that the environmental polarization effect and the nature of substituents play a crucial role in determining the magnitude of the NLO response. These findings open avenues for the design and synthesis of novel dihydroquinoline derivatives, including those based on the 2,2,4,6-tetramethyl-1,2-dihydroquinoline structure, for applications in optical computing, telecommunications, and optical data storage.

Table 1: Theoretical Nonlinear Optical Properties of Dihydroquinolinone Derivatives (Note: Data presented here is illustrative of the potential of the dihydroquinoline class and not specific to 2,2,4,6-Tetramethyl-1,2-dihydroquinoline, for which specific NLO data is not readily available in published literature.)

| Derivative | Method | Calculated Property | Value |

| Halogenated Dihydroquinolinone | DFT | Third-order nonlinear susceptibility (χ(3)) | Comparable to other organic NLO crystals |

Sensing Applications of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline Derivatives